Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate
Description
Table 1: Key Structural and Chemical Properties
The sodium counterion neutralizes the sulfonic acid group, enhancing water solubility while retaining the dye’s chromophoric properties. This contrasts with the free acid form (BTB), which has limited aqueous solubility.
Properties
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S.Na/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6;/h7-14,30-31H,1-6H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBAIOHSBNFJHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)[O-])Br)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Br2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate, with a molecular formula of C27H27Br2NaO5S and a molecular weight of approximately 646.36 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of bromine atoms and hydroxy groups suggests possible interactions with biological targets through halogen bonding and hydrogen bonding. The oxathiol moiety may enhance its reactivity and interaction with various biomolecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings : A study on related thiazole compounds demonstrated strong anticancer activity against various cell lines, including human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cells. Compounds in this series showed IC50 values below 10 µM, indicating potent cytotoxic effects against cancer cells .
Anticonvulsant Activity
The compound's structural analogs have been tested for anticonvulsant properties using models such as the picrotoxin-induced convulsion model. Compounds with similar structures have shown protective indices suggesting potential use in treating epilepsy. For example:
- Case Study : In one study, a derivative exhibited an ED50 of 18.4 mg/kg in a picrotoxin model, showcasing its capability to prevent seizures effectively .
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure may confer anti-inflammatory properties. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and reduce edema in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to the inhibition of cancer cell proliferation through alkylation processes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression or neuronal excitability.
Research Findings Summary Table
Comparison with Similar Compounds
Key Structural Features:
- Core : A benzo[c][1,2]oxathiol-3-yl backbone with a 1,1-dioxide moiety, enabling resonance stabilization and pH-dependent deprotonation.
- Substituents : Two bromine atoms (at positions 2 and 3'), two isopropyl groups (positions 5 and 6), and methyl groups (positions 2 and 3), which enhance steric bulk and modulate electronic properties .
- Sodium Counterion : Improves aqueous solubility, critical for its application in solution-based assays .
Structural Analogs in the Sulfonphthalein Family
The compound belongs to the sulfonphthalein dye family, which shares a common trityl-sulfonate backbone. Key analogs include:
| Compound Name | Substituents | pH Range (Color Transition) | Key Applications |
|---|---|---|---|
| Bromothymol Blue sodium | Br, isopropyl, methyl | 6.0–7.6 (Yellow ↔ Blue) | Microbiology, titrations |
| Phenol Red | H, H, H | 6.8–8.4 (Yellow ↔ Red) | Cell culture media monitoring |
| Bromocresol Green | Br, methyl, H | 3.8–5.4 (Yellow ↔ Blue) | Acid-base titrations |
| Chlorophenol Red | Cl, H, H | 4.8–6.7 (Yellow ↔ Red) | Protein electrophoresis |
Key Differences:
Substituent Effects: Bromothymol Blue’s bromine atoms increase electron-withdrawing effects, lowering its pKa (≈7.1) compared to phenol red (pKa ≈7.9) . Isopropyl groups enhance hydrophobicity, reducing aqueous solubility relative to phenol red but improving membrane permeability in biological systems .
Spectroscopic Properties: Bromothymol Blue exhibits a λmax at 617 nm (blue form), while phenol red absorbs at 558 nm (red form). This redshift is attributed to bromine’s heavy-atom effect, which enhances spin-orbit coupling .
Thermal and Chemical Stability :
- Bromothymol Blue’s sulfonate group and bulky substituents confer resistance to oxidative degradation compared to less-substituted analogs like bromocresol green .
Mechanistic Insights from NMR and Computational Studies
Evidence from NMR analyses of structurally related sulfonphthaleins (e.g., compounds with similar benzo[c][1,2]oxathiolane cores) reveals that substituents alter proton chemical shifts in regions sensitive to electronic environments. For example:
- In Bromothymol Blue, protons near bromine atoms (e.g., positions 39–44 and 29–36) exhibit significant deshielding due to electronegativity effects, as observed in comparative NMR profiles of analogs .
- Computational modeling (e.g., density functional theory) predicts that isopropyl groups stabilize the deprotonated form via steric shielding of the phenolic oxygen .
Industrial and Environmental Relevance
- Lumping Strategies : Bromothymol Blue and its analogs are often grouped as “surrogate compounds” in environmental models due to shared sulfonphthalein reactivity (e.g., photodegradation pathways, adsorption on organic matter) .
- Regulatory Status: Classified as a skin/eye irritant (H315/H319) with precautionary measures (P101, P102, P210) under EU regulations, aligning with phenol red but stricter than chlorophenol red .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate?
- Methodological Answer : The synthesis involves multi-step halogenation and coupling reactions. For example, a triazine-based coupling strategy (as described in general procedure B for structurally similar triazine derivatives) can be adapted, where brominated phenolic intermediates are reacted with sulfonic acid derivatives under basic conditions . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for aryl-aryl bond formation, leveraging protocols from nitroarene reductive cyclization studies . Purification typically requires recrystallization using polar aprotic solvents or column chromatography with silica gel modified for brominated aromatics.
Q. How can the structure of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system like DMSO/water. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) is critical for resolving complex substituent arrangements and verifying the dioxido-benzoxathiol moiety. Key parameters include anisotropic displacement parameters for bromine atoms and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static solid-state structures. For NMR, variable-temperature experiments (VT-NMR) or 2D NOESY can identify conformational exchange. Cross-validate with DFT calculations (e.g., Gaussian09) to model solution-state geometries. For X-ray, use high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis to assess packing effects .
Q. What strategies optimize regioselectivity in bromination steps during synthesis?
- Methodological Answer : Directed ortho-metalation (DoM) with lithium amides or thiol-directed electrophilic bromination can enhance selectivity. For example, using NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) directs bromination to electron-rich aromatic positions. Monitor reaction progress via LC-MS to isolate intermediates and minimize over-bromination .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These identify electrophilic/nucleophilic sites, aiding in predicting reaction pathways (e.g., nucleophilic attack on the dioxido-sulfur center). Solvent effects are modeled using the SMD continuum approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
